molecular formula C9H15NO3 B151985 Ethyl 2-acetyl-3-(dimethylamino)acrylate CAS No. 203186-58-7

Ethyl 2-acetyl-3-(dimethylamino)acrylate

Cat. No. B151985
Key on ui cas rn: 203186-58-7
M. Wt: 185.22 g/mol
InChI Key: LQSOVGAUOHMPLK-SOFGYWHQSA-N
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Patent
US05321002

Procedure details

A mixture of 200 g (1.68 moles) of N,N-dimethylformamide dimethyl acetal, 145.68 g (1.12 moles) of ethyl acetoacetate, and 0.5 g (0.003 mole) of p-toluenesulfonic acid monohydrate was heated in a water bath with stirring for three hours. The color of the reaction mixture changed progressively from orange to red and finally to brown. Heating was discontinued, and the reaction mixture was allowed to sit at room temperature for approximately 18 hours. At the conclusion of this period, the mixture was distilled under vacuum, and six fractions having a boiling point in the range 145°-150° C. were analyzed by NMR spectroscopy. The NMR spectrum of each fraction was consistent with the proposed structure. These fractions were combined, yielding a total of 148.51 g of ethyl-2-dimethylaminomethyleneacetoacetate.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
145.68 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[N:4]([CH3:6])[CH3:5].[C:9]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:10][C:11]([CH3:13])=[O:12]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:16]([O:15][C:9](=[O:14])[C:10](=[CH:3][N:4]([CH3:5])[CH3:6])[C:11]([CH3:13])=[O:12])[CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
145.68 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0.5 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in a water bath
TEMPERATURE
Type
TEMPERATURE
Details
Heating
WAIT
Type
WAIT
Details
to sit at room temperature for approximately 18 hours
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
At the conclusion of this period, the mixture was distilled under vacuum, and six fractions
CUSTOM
Type
CUSTOM
Details
in the range 145°-150° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)C)=CN(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 148.51 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05321002

Procedure details

A mixture of 200 g (1.68 moles) of N,N-dimethylformamide dimethyl acetal, 145.68 g (1.12 moles) of ethyl acetoacetate, and 0.5 g (0.003 mole) of p-toluenesulfonic acid monohydrate was heated in a water bath with stirring for three hours. The color of the reaction mixture changed progressively from orange to red and finally to brown. Heating was discontinued, and the reaction mixture was allowed to sit at room temperature for approximately 18 hours. At the conclusion of this period, the mixture was distilled under vacuum, and six fractions having a boiling point in the range 145°-150° C. were analyzed by NMR spectroscopy. The NMR spectrum of each fraction was consistent with the proposed structure. These fractions were combined, yielding a total of 148.51 g of ethyl-2-dimethylaminomethyleneacetoacetate.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
145.68 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[N:4]([CH3:6])[CH3:5].[C:9]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:10][C:11]([CH3:13])=[O:12]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:16]([O:15][C:9](=[O:14])[C:10](=[CH:3][N:4]([CH3:5])[CH3:6])[C:11]([CH3:13])=[O:12])[CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
145.68 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0.5 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in a water bath
TEMPERATURE
Type
TEMPERATURE
Details
Heating
WAIT
Type
WAIT
Details
to sit at room temperature for approximately 18 hours
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
At the conclusion of this period, the mixture was distilled under vacuum, and six fractions
CUSTOM
Type
CUSTOM
Details
in the range 145°-150° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)C)=CN(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 148.51 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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